Chlorhexidine diacetate

Catalog No.
S2797177
CAS No.
206986-79-0
M.F
C26H40Cl2N10O5
M. Wt
643.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorhexidine diacetate

CAS Number

206986-79-0

Product Name

Chlorhexidine diacetate

IUPAC Name

acetic acid;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine

Molecular Formula

C26H40Cl2N10O5

Molecular Weight

643.57

InChI

InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4)

InChI Key

HIFIDZGAQWOLAU-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl

Solubility

not available
  • Gram-positive bacteria: Staphylococcus aureus, Streptococcus mutans, Enterococcus faecalis [, , ]
  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa []
  • Fungi: Candida albicans []
  • Viruses: Human immunodeficiency virus (HIV) []

The exact mechanism of action of CHDA is still being elucidated, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death.

Applications in Medical and Dental Research

CHDA has been explored in various medical and dental research settings due to its antimicrobial properties. Here are some specific examples:

  • Pre-surgical skin antisepsis: Studies have compared the efficacy of CHDA with other antiseptics like povidone-iodine for pre-surgical skin preparation. These studies suggest that CHDA is equally effective and may cause fewer skin reactions [].
  • Catheter-related infections: CHDA-impregnated catheters are being investigated as a potential strategy to prevent catheter-associated infections, a common complication in healthcare settings [].
  • Dental applications: CHDA-containing mouthwashes, varnishes, and gels are being studied for their potential to reduce dental plaque formation, prevent caries (cavities), and treat gum disease (periodontitis) [, , ].

Research on Potential Side Effects

While CHDA is generally considered safe for topical use, research is ongoing to evaluate its potential side effects. Some studies have reported:

  • Skin irritation: CHDA can cause skin irritation, especially at high concentrations [].
  • Tooth staining: Long-term use of CHDA-containing mouthwashes may cause tooth staining [].
  • Antimicrobial resistance: The emergence of CHDA-resistant microorganisms is a growing concern, and further research is needed to monitor and mitigate this risk [].

Chlorhexidine diacetate is a cationic antiseptic and disinfectant compound, a derivative of chlorhexidine, with the molecular formula C26H38Cl2N10O4. It is primarily utilized for its antimicrobial properties, effective against a wide range of bacteria, fungi, and some viruses. Chlorhexidine diacetate is particularly noted for its applications in medical settings, including skin disinfection prior to surgical procedures and as a treatment for various infections. The compound is available in both liquid and powder forms and is often used in concentrations of 0.05% to 0.1% in antiseptic solutions .

Chlorhexidine diacetate disrupts the cell membranes of microorganisms, leading to cell death []. The exact mechanism is complex and not fully understood, but it likely involves interaction with the cell membrane phospholipids and causing leakage of cellular contents.

Chlorhexidine diacetate exhibits several important chemical behaviors:

  • Dissociation: At physiological pH, chlorhexidine diacetate dissociates to release the positively charged chlorhexidine cation, which interacts with negatively charged bacterial cell walls, leading to bactericidal or bacteriostatic effects depending on concentration .
  • Salt Formation: It can form insoluble salts with anionic compounds, which reduces its antibacterial efficacy. This interaction is particularly relevant in dental products where sodium lauryl sulfate is commonly used .
  • Deactivation: The compound can be deactivated by anionic surfactants and other anionic agents, necessitating careful formulation in products like mouthwashes and toothpastes .

Chlorhexidine diacetate can be synthesized through several methods:

  • Starting Materials: The synthesis typically begins with proguanil derivatives and hexamethylenediamine as key precursors.
  • Linkage Formation: The process involves linking two proguanil molecules with a hexamethylenediamine spacer followed by acetylation to form the diacetate salt .
  • Purification: Post-synthesis purification methods include crystallization or chromatography to yield a pure product suitable for pharmaceutical applications .

Research on chlorhexidine diacetate highlights several interaction dynamics:

  • With Anionic Surfactants: Studies indicate that chlorhexidine diacetate forms complexes with anionic surfactants found in many dental hygiene products, leading to reduced antibacterial activity when used together .
  • Skin Reactions: Patch tests have shown that chlorhexidine diacetate can provoke allergic reactions in some individuals, emphasizing the need for caution during its application .

Chlorhexidine diacetate belongs to a class of compounds known as biguanides. Here are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
Chlorhexidine gluconateC22H30Cl2N10·C12H22O14Used widely as an antiseptic; less effective than diacetate against certain pathogens.
Chlorhexidine hydrochlorideC22H30Cl2N10·HClMore soluble than diacetate; used primarily in oral rinses.
BiguanideC4H11N5A simpler structure; less effective as an antiseptic compared to chlorhexidine derivatives.

Uniqueness of Chlorhexidine Diacetate

Chlorhexidine diacetate stands out due to its balanced solubility and efficacy profile compared to its counterparts. Its ability to maintain activity across various pH levels while minimizing adverse reactions makes it particularly valuable in clinical settings. Additionally, its specific interactions with dental products highlight its unique formulation challenges that are not as pronounced with other biguanides .

Wikipedia

Chlorhexidine acetate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Cosmetics -> Preservative

Dates

Modify: 2023-08-17

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